molecular formula C16H14FN3O2S2 B2915161 2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-fluorophenyl)acetamide CAS No. 1252817-33-6

2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-fluorophenyl)acetamide

Cat. No.: B2915161
CAS No.: 1252817-33-6
M. Wt: 363.43
InChI Key: FBTJQQLSQDPOMU-UHFFFAOYSA-N
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Description

2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-fluorophenyl)acetamide is a complex organic compound that belongs to the class of thienopyrimidines This compound is characterized by its unique structure, which includes a thieno[3,2-d]pyrimidine core, an ethyl group, a fluorophenyl group, and an acetamide moiety

Scientific Research Applications

2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-fluorophenyl)acetamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Preparation Methods

The synthesis of 2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-fluorophenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:

    Formation of the Thieno[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the thieno[3,2-d]pyrimidine ring system.

    Introduction of the Ethyl Group: The ethyl group is introduced through alkylation reactions using ethylating agents.

    Attachment of the Sulfanyl Group: The sulfanyl group is introduced via thiolation reactions.

    Formation of the Acetamide Moiety: The acetamide group is formed through acylation reactions using acylating agents.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through nucleophilic substitution reactions using appropriate fluorinated reagents.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-fluorophenyl)acetamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using nucleophiles such as amines or thiols.

    Hydrolysis: The acetamide moiety can undergo hydrolysis under acidic or basic conditions, leading to the formation of corresponding carboxylic acids and amines.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibition of Enzymes: It can inhibit the activity of certain enzymes, leading to disruption of metabolic pathways.

    Interaction with Receptors: The compound may bind to specific receptors, modulating their activity and triggering downstream signaling pathways.

    DNA Intercalation: It may intercalate into DNA, affecting DNA replication and transcription processes.

The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-fluorophenyl)acetamide can be compared with other similar compounds, such as:

    Thienopyrimidine Derivatives: These compounds share the thienopyrimidine core but differ in their substituents, leading to variations in their chemical and biological properties.

    Fluorophenyl Acetamides: These compounds contain the fluorophenyl acetamide moiety but differ in their core structures, resulting in different reactivity and applications.

    Sulfanyl-Substituted Compounds:

The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(3-ethyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-(2-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3O2S2/c1-2-20-15(22)14-12(7-8-23-14)19-16(20)24-9-13(21)18-11-6-4-3-5-10(11)17/h3-8H,2,9H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBTJQQLSQDPOMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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